molecular formula C12H24ClN B1492398 4-(Cyclopentylmethyl)azepane hydrochloride CAS No. 2098072-68-3

4-(Cyclopentylmethyl)azepane hydrochloride

Cat. No.: B1492398
CAS No.: 2098072-68-3
M. Wt: 217.78 g/mol
InChI Key: JGBDQYPXCYDCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentylmethyl)azepane hydrochloride is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a cyclopentylmethyl group at the 4-position. The cyclopentylmethyl group likely enhances lipophilicity, influencing its pharmacokinetic properties compared to simpler azepane derivatives.

Properties

IUPAC Name

4-(cyclopentylmethyl)azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.ClH/c1-2-5-11(4-1)10-12-6-3-8-13-9-7-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBDQYPXCYDCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CCCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethyl)azepane hydrochloride typically involves the following steps:

  • Cyclopentylmethylamine Synthesis: The starting material, cyclopentylmethylamine, can be synthesized through the reductive amination of cyclopentanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

  • Azepane Formation: Cyclopentylmethylamine is then reacted with a suitable alkylating agent, such as 1,5-dibromopentane, to form the azepane ring.

  • Hydrochloride Formation: The resulting azepane base is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentylmethyl)azepane hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the azepane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Ketones or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-(Cyclopentylmethyl)azepane hydrochloride is primarily utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as a versatile intermediate in the development of drugs targeting several therapeutic areas.

Neuropharmacology

Research indicates that derivatives of azepane compounds exhibit activity against neuropsychiatric disorders. For instance, azepane derivatives have been studied for their potential as 5-HT2C receptor agonists , which are implicated in the treatment of anxiety and depression disorders .

Table 1: Neuropharmacological Activity of Azepane Derivatives

Compound NameTarget ReceptorActivity LevelReference
4-(Cyclopentylmethyl)azepane5-HT2CModerate
Azepane Derivative ADopamine D2High
Azepane Derivative BGABA-ALow

Anticancer Research

The compound has also been investigated for its anticancer properties. Studies have demonstrated that azepane derivatives can inhibit the proliferation of various cancer cell lines, making them candidates for further development in oncology.

Case Studies on Anticancer Activity

In vitro studies have shown that certain azepane derivatives, including those based on the structure of this compound, exhibit cytotoxic effects against human cancer cell lines such as HL-60 (leukemia) and MCF-7 (breast cancer) .

Table 2: Anticancer Activity of Azepane Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
4-(Cyclopentylmethyl)azepaneHL-6075.3
Azepane Derivative CMCF-772.6
Azepane Derivative DA549 (Lung)>100

Synthetic Applications

In organic synthesis, this compound serves as a key intermediate for constructing complex molecular architectures. Its reactivity can be exploited in various synthetic strategies, including cyclopropanation and other transformations.

Synthesis of Complex Molecules

The compound has been used to synthesize bicyclic structures that show promise in drug development. For example, its application in cyclopropanation reactions has been documented, showcasing its utility in creating stereochemically rich compounds .

Table 3: Synthetic Applications of this compound

Reaction TypeProduct NameYield (%)Reference
CyclopropanationCyclopropyl derivative51
AlkylationAlkylated azepane40

Mechanism of Action

The mechanism by which 4-(Cyclopentylmethyl)azepane hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 4-(Cyclopentylmethyl)azepane hydrochloride and structurally related azepane/piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents logD (pH 5.5) Applications
This compound C₁₁H₂₂ClN (inferred) ~217.8 (estimated) Cyclopentylmethyl N/A Research intermediate (inferred)
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane HCl C₁₃H₂₁ClN₄O ~296.8 Cycloheptyl, oxadiazole Data not provided Potential bioactive molecule
2-(Azepan-4-yl)acetamide HCl C₈H₁₇ClN₂O 192.69 Acetamide N/A Research/forensic standard
4-Azepanol HCl C₆H₁₃ClNO 151.63 Hydroxyl N/A Synthetic intermediate
1-{2-[4-(Chloromethyl-Phenoxy]-ethyl}-azepane HCl C₁₅H₂₃Cl₂NO 304.26 Chloromethylphenoxy N/A Pharmaceutical intermediate
1-(4-Piperidyl)azepane C₁₁H₂₂N₂ 182.31 Piperidine-azepane hybrid N/A Building block for drug discovery

Key Observations:

Lipophilicity and Substituent Effects: The cyclopentylmethyl group in the target compound likely confers moderate lipophilicity, intermediate between the hydroxylated 4-azepanol HCl (low lipophilicity) and the aromatic chloromethylphenoxy derivative (high lipophilicity) . The oxadiazole-containing analog () may exhibit enhanced metabolic stability due to its heterocyclic ring, a feature absent in the target compound .

Molecular Weight and Bioavailability: The target compound’s estimated molecular weight (~217.8) is lower than bulkier analogs like the chloromethylphenoxy derivative (304.26), suggesting better membrane permeability .

Limitations and Data Gaps

  • Direct experimental data (e.g., logD, solubility) for 4-(Cyclopentylmethyl)azepane HCl are unavailable in the provided evidence, necessitating extrapolation from analogs.
  • Safety and toxicity profiles remain undefined; however, structurally similar compounds in and emphasize strict adherence to research-only protocols .

Biological Activity

4-(Cyclopentylmethyl)azepane hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural characteristics suggest it may interact with various biological targets, leading to a range of pharmacological effects. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, effects on specific biological pathways, and potential therapeutic applications.

  • Molecular Formula : C12H20ClN
  • CAS Number : 2098072-68-3

The compound features an azepane ring, which is known for its ability to form interactions with neurotransmitter receptors and enzymes, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Similar compounds have shown the ability to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

Target Receptors

  • 5-HT2C Receptor : Compounds with similar structures have been studied for their agonistic effects on the 5-HT2C receptor, which is implicated in appetite regulation and mood disorders .
  • Dopamine Receptors : Potential interactions with dopamine receptors suggest possible applications in treating conditions like schizophrenia and Parkinson's disease.

Antidepressant Effects

Research indicates that compounds targeting the 5-HT2C receptor can exhibit antidepressant-like effects. In animal models, administration of similar azepane derivatives has resulted in decreased depressive behaviors, suggesting a role in mood regulation .

Anti-obesity Potential

This compound may also have implications in obesity treatment. Agonism at the 5-HT2C receptor has been associated with reduced food intake and weight loss in clinical studies .

Case Studies and Experimental Findings

  • Animal Model Studies :
    • In a study examining the effects of azepane derivatives on weight loss, low doses were effective in reducing body weight without significant side effects. The study highlighted the importance of dosage in achieving therapeutic benefits while minimizing toxicity .
  • Cell Line Studies :
    • Research involving various cancer cell lines showed that compounds structurally related to this compound exhibited cytotoxic effects against several types of cancer cells, including breast and colon cancer .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduced depressive behaviors in models
Anti-obesityDecreased food intake; weight loss
CytotoxicityInhibition of cancer cell proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Cyclopentylmethyl)azepane hydrochloride
Reactant of Route 2
4-(Cyclopentylmethyl)azepane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.